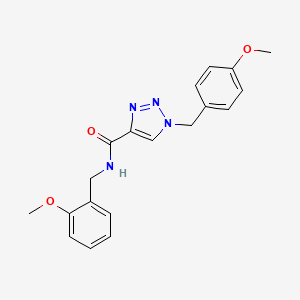
N-(2-methoxybenzyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxybenzyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, materials science, and biochemistry.
Mecanismo De Acción
The mechanism of action of N-(2-methoxybenzyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it is believed to exert its biological effects by inhibiting specific enzymes or proteins in the target cells.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit a range of biochemical and physiological effects. It has been reported to induce cell cycle arrest in cancer cells, inhibit the growth of various fungal and bacterial strains, and reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-methoxybenzyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its high potency and selectivity towards specific targets. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several potential future directions for the research on N-(2-methoxybenzyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide. These include:
1. Further investigation of the mechanism of action of this compound in different cell types and organisms.
2. Development of more efficient synthetic methods for the production of N-(2-methoxybenzyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide.
3. Exploration of the potential applications of this compound in the field of materials science, such as in the development of new polymers and coatings.
4. Investigation of the potential use of N-(2-methoxybenzyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide as a therapeutic agent for various diseases, such as cancer and inflammation.
5. Study of the pharmacokinetics and pharmacodynamics of this compound in vivo to further understand its potential as a drug candidate.
Conclusion:
In conclusion, N-(2-methoxybenzyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a promising chemical compound with potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. Further research is needed to fully understand its mechanism of action and potential uses as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-(2-methoxybenzyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide can be achieved through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the reaction of an alkyne and an azide in the presence of a copper catalyst to form a triazole ring.
Aplicaciones Científicas De Investigación
N-(2-methoxybenzyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to exhibit anticancer, antifungal, and antibacterial activities. In addition, it has been investigated for its potential use as an anti-inflammatory agent.
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-[(4-methoxyphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-25-16-9-7-14(8-10-16)12-23-13-17(21-22-23)19(24)20-11-15-5-3-4-6-18(15)26-2/h3-10,13H,11-12H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDULBGBJCCDULE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(N=N2)C(=O)NCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B4934354.png)
![N-benzyl-N'-(3-{[(benzylamino)carbonothioyl]amino}-2,2-dimethylpropyl)thiourea](/img/structure/B4934364.png)

![2-chloro-6-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4934377.png)
![2-{[1-(cyclopentylmethyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B4934380.png)
![3-[3-(dimethylamino)propyl]-2-(4-fluorophenyl)-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4934385.png)



![2-chloro-N-{4-[5-({2-[(diphenylmethyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B4934410.png)

![3-bromo-N-{[(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4934416.png)

